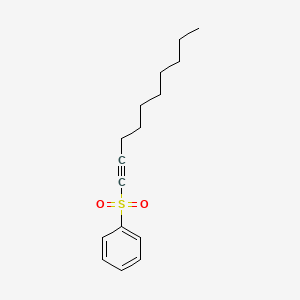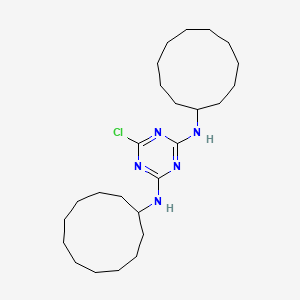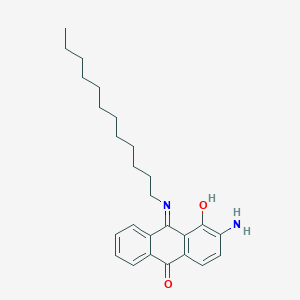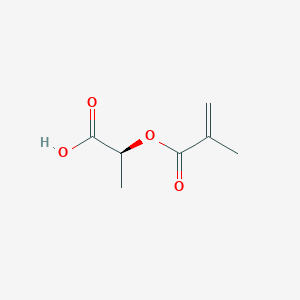
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester is a chemical compound known for its versatile applications in various fields. It is an ester derivative of methacrylic acid and is commonly used in the production of polymers and copolymers. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester typically involves the esterification of methacrylic acid with (1S)-1-carboxyethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The reaction conditions are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester undergoes various types of chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to methacrylic acid and (1S)-1-carboxyethanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are used.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and (1S)-1-carboxyethanol.
Transesterification: Different esters depending on the alcohol used.
科学的研究の応用
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用機序
The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The methacrylate group in the ester allows it to participate in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, heptyl ester
- 2-Propenoic acid, methyl ester
- 2-Propenoic acid, 2-methyl-, ethenyl ester
Comparison
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester is unique due to its specific ester group, which imparts distinct properties compared to other similar compounds. For example, the heptyl ester variant has a longer alkyl chain, affecting its hydrophobicity and polymerization behavior. The methyl ester is simpler and more volatile, making it suitable for different applications. The ethenyl ester has a vinyl group, which influences its reactivity and polymerization characteristics.
特性
CAS番号 |
169233-07-2 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
(2S)-2-(2-methylprop-2-enoyloxy)propanoic acid |
InChI |
InChI=1S/C7H10O4/c1-4(2)7(10)11-5(3)6(8)9/h5H,1H2,2-3H3,(H,8,9)/t5-/m0/s1 |
InChIキー |
MUWOTPLDXQSGQZ-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)O)OC(=O)C(=C)C |
正規SMILES |
CC(C(=O)O)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


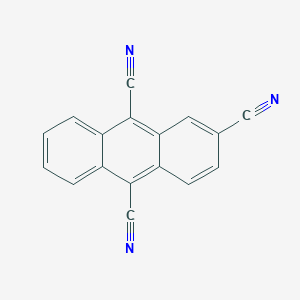
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)

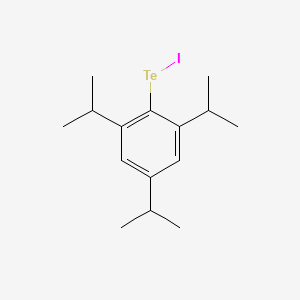
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
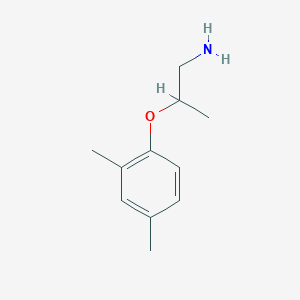
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
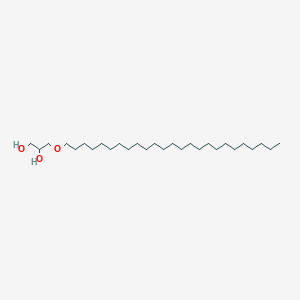
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
